molecular formula C17H12ClNO3 B038864 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) CAS No. 115665-06-0

4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI)

Cat. No. B038864
CAS RN: 115665-06-0
M. Wt: 313.7 g/mol
InChI Key: FZRQFXLRQGUHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties that make it an essential component in the synthesis of various materials.

Mechanism Of Action

The mechanism of action of 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) is not yet fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) has anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, which makes it an essential component in the development of anti-inflammatory drugs. However, one of the limitations of using this compound is its toxicity, which makes it unsuitable for use in vivo.

Future Directions

For the study of 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) include further investigation of its mechanism of action and its potential applications in the development of anti-inflammatory and anti-cancer drugs. Additionally, studies should focus on the development of less toxic derivatives of this compound that can be used in vivo.

Synthesis Methods

The synthesis of 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) can be achieved through various methods, including the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of sodium acetate, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of sodium acetate, followed by the reaction with ethyl acetoacetate and then cyclization using polyphosphoric acid.

Scientific Research Applications

The compound 4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI) has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of semiconducting materials. Additionally, this compound has shown potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

115665-06-0

Product Name

4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI)

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)19-22-16(14)12-7-9-13(18)10-8-12/h2-10H,1H3

InChI Key

FZRQFXLRQGUHKV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl

synonyms

4-Isoxazolecarboxylicacid,5-(4-chlorophenyl)-3-phenyl-,methylester(9CI)

Origin of Product

United States

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